molecular formula C26H25NO5 B1532167 Fmoc-N-methyl-O-methyl-L-tyrosine CAS No. 1260595-45-6

Fmoc-N-methyl-O-methyl-L-tyrosine

Cat. No.: B1532167
CAS No.: 1260595-45-6
M. Wt: 431.5 g/mol
InChI Key: FRHSGZVWEBYEIV-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-methyl-O-methyl-L-tyrosine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-N-methyl-O-methyl-L-tyrosine, also known as Fmoc-Nalpha-methyl-O-methyl-L-tyrosine, is a biochemical used in proteomics research . It is an Fmoc protected tyrosine derivative that is potentially useful for solid phase peptide synthesis techniques . The primary targets of this compound are the proteins that are being synthesized in the proteomics research.

Mode of Action

The Fmoc group in this compound is a protecting group used in solid-phase peptide synthesis. It protects the amino acid residues during the synthesis process. The Fmoc group is rapidly removed by base . This allows the amino acid to participate in the peptide bond formation during the synthesis process.

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. It is used to synthesize peptides via solid phase synthesis . The downstream effects of this pathway include the formation of peptides that can be used in various biological research and therapeutic applications.

Pharmacokinetics

As a compound used in proteomics research and peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not typically relevant in the traditional sense. Instead, its stability, reactivity, and solubility are more pertinent. For instance, it is soluble in DMF (Dimethylformamide) .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group. Basic conditions are required for the removal of the Fmoc group . Additionally, the temperature can also influence the stability and reactivity of the compound. It is recommended to store the compound at temperatures between +2°C to +8°C .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHSGZVWEBYEIV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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